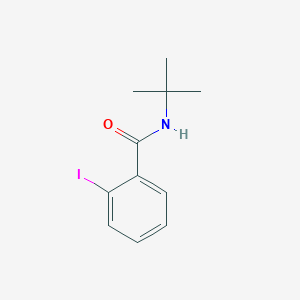

N-tert-butyl-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMUOUBXYRXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyl 2 Iodobenzamide and Its Derivatives

Direct Synthetic Routes to N-tert-butyl-2-iodobenzamide

The most common and direct method for synthesizing this compound involves the acylation of tert-butylamine (B42293) with a derivative of 2-iodobenzoic acid.

Amidation Reactions via 2-Iodobenzoyl Chloride and tert-Butylamine

The reaction of 2-iodobenzoyl chloride with tert-butylamine is a well-established method for the preparation of this compound. mdpi.comnsf.gov This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid formed during the reaction. The use of a solvent like dichloromethane (B109758) is common. mdpi.comnsf.gov

A typical procedure involves dissolving 2-iodobenzoyl chloride and triethylamine in dichloromethane, followed by the dropwise addition of tert-butylamine at a controlled temperature, often 0 °C. mdpi.comnsf.gov The reaction mixture is then stirred for a period to ensure completion. The product can be isolated and purified by standard techniques such as extraction and recrystallization. mdpi.comnsf.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity of the amidation reaction can be influenced by several parameters, including the choice of base, solvent, and reaction temperature. For instance, using triethylamine as the base in dichloromethane at 0 °C has been reported to afford this compound in high yields (up to 94%). mdpi.comnsf.gov

The reaction time can also be a critical factor. While some procedures report stirring for 1 hour at 0 °C, others may require longer reaction times at room temperature to achieve optimal conversion. mdpi.comgoogle.com The purification method, such as recrystallization from a solvent mixture like ethyl acetate-hexane, plays a crucial role in obtaining the final product with high purity. google.com

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-Iodobenzoyl chloride, tert-Butylamine | Triethylamine | Dichloromethane | 0 °C | 1 h | 94% | mdpi.comnsf.gov |

| 2-Iodobenzoyl chloride, Isopropylamine | Triethylamine | Methylene chloride | 0 °C to RT | - | 67% | google.com |

Preparation of Functionalized this compound Analogues

The core structure of this compound can be modified to create a library of functionalized analogues with diverse properties.

Modification of the N-Alkyl Substituent

Varying the amine reactant allows for the synthesis of a range of N-alkyl-2-iodobenzamides. For example, substituting tert-butylamine with other primary amines such as isopropylamine, ethylamine, or cyclohexylamine (B46788) leads to the corresponding N-substituted-2-iodobenzamides. mdpi.comnsf.gov These reactions generally follow the same protocol as the synthesis of the parent compound, involving the reaction of 2-iodobenzoyl chloride with the respective amine in the presence of a base. mdpi.comnsf.gov The synthesis of N-(1-butylcarbamoyl-1-methylethyl)-2-iodobenzamide has also been reported, demonstrating the possibility of introducing more complex N-alkyl groups. google.com

| N-Alkyl Substituent | Amine | Yield | Reference |

| Isopropyl | Isopropylamine | 97% | nsf.gov |

| Ethyl | Ethylamine | 94% | mdpi.comnsf.gov |

| Cyclohexyl | Cyclohexylamine | - | mdpi.com |

| tert-Pentyl | tert-Pentylamine | - | google.com |

Introduction of Substituents on the Benzoic Acid Moiety

The aromatic ring of the 2-iodobenzamide (B1293540) can also be functionalized. This can be achieved by starting with a substituted 2-iodobenzoic acid or by introducing substituents at a later stage. For instance, the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamates has been demonstrated through the condensation of various substituted carboxylic acids with tert-butyl 2-aminophenylcarbamate using coupling reagents like EDCI and HOBt. nih.gov While this example illustrates the modification of a related benzamide (B126) structure, similar principles can be applied to introduce substituents onto the 2-iodobenzamide core.

Scalability and Efficiency in this compound Synthesis

The efficiency and scalability of the synthesis are crucial for practical applications. The direct amidation of 2-iodobenzoyl chloride is an efficient process that can be performed on a multi-gram scale. beilstein-journals.org The high yields and relatively simple reaction conditions and purification procedures contribute to its efficiency. mdpi.comnsf.gov For large-scale production, factors such as cost of starting materials, reaction time, and ease of product isolation become increasingly important. The reported methods for this compound synthesis appear amenable to scaling up, although specific challenges associated with large-scale reactions, such as heat management and mixing, would need to be addressed. beilstein-journals.orgthieme-connect.de

Reactivity and Mechanistic Investigations

Hypervalent Iodine Chemistry Pathways

N-tert-butyl-2-iodobenzamide serves as a precursor in hypervalent iodine chemistry, a field that utilizes iodine in oxidation states higher than its usual +1. These reagents are valued as environmentally benign alternatives to heavy metal oxidants. cardiff.ac.uk The reactivity of these compounds is similar in some respects to transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. nsf.gov

This compound can be converted into its corresponding hypervalent iodine heterocycle, a benziodazolone. Benziodazolones are nitrogen analogs of the more common benziodoxolones and allow for the fine-tuning of reactivity by modifying the substituent on the nitrogen atom. mdpi.com The synthesis of this compound itself is achieved by reacting 2-iodobenzoyl chloride with tert-butylamine (B42293) in the presence of triethylamine (B128534) in dichloromethane (B109758), affording the product as a white solid. mdpi.com

A general method for the synthesis of benziodazolones involves the reaction of the parent iodobenzamide with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent at room temperature. tuat.ac.jpgrafiati.com These heterocyclic compounds are effective electrophilic reagents for various chemical transformations. mdpi.com For example, when combined with triphenylphosphine (B44618) and pyridine, benziodazolones can smoothly react with alcohols or amines to produce esters or amides. tuat.ac.jp In the case of reactions with primary amines, amides are formed in moderate to high yields; even the sterically hindered tert-butylamine can be amidated, which is attributed to the high nucleophilicity of amines. mdpi.com

Table 1: Synthesis of N-substituted-2-iodobenzamides mdpi.com

| Amine | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| Isopropylamine | 2-Iodo-N-isopropylbenzamide | --- | 114-116 |

| Ethylamine | N-Ethyl-2-iodobenzamide | 94% | 114.3–115.5 |

| tert-Butylamine | This compound | 94% | 122.2–124.1 |

| Cyclohexylamine (B46788) | N-Cyclohexyl-2-iodobenzamide | --- | --- |

Note: This table is interactive. Click on headers to sort.

2-Iodobenzamide (B1293540) derivatives, including N-substituted variants, can act as efficient catalysts for oxidation reactions, notably the oxidation of alcohols. nii.ac.jpjst.go.jp These catalytic systems typically employ a co-oxidant, such as Oxone®, to facilitate the reaction at room temperature, which is a significant advantage over methods requiring heating, as pentavalent iodine compounds can be explosive under such conditions. nii.ac.jpjst.go.jpgoogle.com The reactivity of the iodobenzamide catalyst is influenced by the substitution on the amide nitrogen and the benzoyl ring. nii.ac.jpbeilstein-journals.org For instance, N-isopropyl-2-iodobenzamide has demonstrated excellent catalytic properties for alcohol oxidation. nih.gov

Once formed, the pentavalent iodine species oxidizes the substrate, such as an alcohol, to the corresponding carbonyl compound (an aldehyde or ketone). beilstein-journals.orgnih.gov During this step, the pentavalent iodine is reduced to a trivalent iodine intermediate. beilstein-journals.orgnih.gov This trivalent species is then re-oxidized by the co-oxidant back to the pentavalent state, thus regenerating the active catalyst and completing the catalytic cycle. beilstein-journals.orgnih.gov This cycle allows for the use of the iodobenzamide in catalytic amounts. If the substrate is a primary alcohol, it may be further oxidized to a carboxylic acid. beilstein-journals.org

Plausible Catalytic Cycle for Alcohol Oxidation: beilstein-journals.orgnih.gov

Oxidation: The monovalent 2-iodobenzamide catalyst (I) is oxidized by a co-oxidant (e.g., Oxone®) to a pentavalent iodine species (V).

Substrate Oxidation: The pentavalent iodine species (V) oxidizes the alcohol, producing a carbonyl compound. The iodine is reduced to a trivalent state (III).

Catalyst Regeneration: The trivalent iodine species (III) is re-oxidized by the co-oxidant back to the pentavalent state (V), allowing the cycle to continue.

Mechanistic Cycles of Hypervalent Iodine Oxidation Catalysis

Radical Reaction Mechanisms

Beyond its role in two-electron hypervalent iodine chemistry, N-aryl-2-iodobenzamides are also precursors for aryl radicals through single-electron transfer processes.

Aryl radicals can be generated from N-aryl-2-iodobenzamides through an electroreductive process. rsc.orgrsc.org This method provides an alternative to traditional transition-metal-catalyzed reactions for forming carbon-carbon bonds. rsc.org The mechanism is initiated by a cathodic single-electron reduction of the N-aryl-2-iodobenzamide. rsc.orgrsc.org This electron transfer is crucial for the generation of an aryl radical species. rsc.orgrsc.org Following its formation, the aryl radical can undergo a sequence of reactions, such as an intramolecular 5-exo-trig spirocyclization. This is followed by cleavage of the C–N bond, which ultimately leads to the formation of structurally diverse biaryl compounds through a 1,4-aryl migration. rsc.orgrsc.org This electroreductive radical migration can be promoted by catalytic amounts of a redox mediator, such as 9-bromophenanthrene (B47481), and proceeds under mild conditions without the need for transition metal catalysts or sacrificial anodes. rsc.orgrsc.org

Table 2: Electroreductive 1,4-Aryl Migration of Selected N-Aryl-2-iodobenzamides rsc.org

| Substrate (N-Aryl Group) | Product (Biaryl) | Yield |

|---|---|---|

| N-phenyl-2-iodobenzamide | Biphenyl-2-carboxamide | 75% |

| N-(4-methoxyphenyl)-2-iodobenzamide | 4'-Methoxybiphenyl-2-carboxamide | 81% |

| N-(4-fluorophenyl)-2-iodobenzamide | 4'-Fluorobiphenyl-2-carboxamide | 71% |

| N-(naphthalen-1-yl)-2-iodobenzamide | 2-(Naphthalen-1-yl)benzamide | 65% |

Note: This table is interactive. Click on headers to sort.

Electrochemical Radical Generation and Transformation

Electrochemical methods offer a green and efficient pathway for generating radical species from this compound. These processes involve single-electron transfers, often facilitated by redox mediators, to initiate radical reactions.

Single-Electron Reduction Processes

The electrochemical reduction of this compound is a key step in initiating radical-mediated transformations. This process typically involves the transfer of a single electron to the molecule, leading to the cleavage of the carbon-iodine bond and the formation of an aryl radical. The general mechanism for the transformation of aryl radicals can proceed via cathodic reduction to form a radical anion, followed by halogen heterolysis to generate the aryl radical. mdpi.com This aryl radical is a versatile intermediate that can participate in a variety of subsequent reactions.

Studies on similar aryl halides have shown that their reduction potentials can be quite high, making direct electrochemical reduction challenging. mdpi.com However, the presence of the amide group and the specific substitution pattern in this compound can influence its electrochemical behavior. The stability and reactivity of the electrochemically generated nitro radical anions from similar 1,4-dihydropyridine (B1200194) derivatives have been shown to be dependent on pH. nih.gov

Role of Redox Mediators

Redox mediators are often employed to facilitate the electrochemical generation of radicals from substrates that have high reduction potentials. mdpi.com These mediators act as electron shuttles, being reduced at the cathode and then transferring an electron to the this compound molecule in a homogeneous solution. This indirect reduction process can be more efficient and selective than direct electrolysis. researchgate.net

For instance, an electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides has been successfully achieved using 9-bromophenanthrene as a redox mediator. researchgate.net In this process, the mediator facilitates the generation of the aryl radical, which then undergoes the desired transformation. The use of organo-mediators like 2,2′-bipyridine has also been shown to be effective in assisting the cleavage of the C-I bond in aryl iodides to generate aryl radicals. researchgate.net The choice of mediator is crucial, as its reduction potential must be well-matched with the substrate to ensure efficient electron transfer and to avoid side reactions. researchgate.netmdpi.com The use of redox mediators can also help to control the chemoselectivity of the reaction, preventing undesired processes such as competitive substrate deuteration when working with deuterium (B1214612) sources. researchgate.net

Tri-n-butyltin Hydride Mediated Radical Reactions

Tri-n-butyltin hydride (Bu3SnH) is a classical reagent for mediating radical reactions, particularly for the reduction of organic halides and for initiating radical cyclizations. nsf.gov

In the context of this compound derivatives, Bu3SnH has been used to generate aryl radicals for subsequent reactions. The reaction is typically initiated by a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), which generates a tributyltin radical. libretexts.org This tin radical then abstracts the iodine atom from the 2-iodobenzamide, forming the desired aryl radical. libretexts.org

A study involving a derivative of this compound, specifically methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside, demonstrated an unexpected outcome. scielo.brscielo.br Instead of the expected cyclization product, the reaction yielded a significant amount of an aryltributyltin compound, where the tributyltin group is directly attached to the aromatic ring. scielo.brscielo.br This suggests a competing pathway where the aryl radical couples with the tributyltin radical. The reaction also produced the simple reduction product where the iodine is replaced by a hydrogen atom. scielo.br The formation of these products highlights the complex interplay of different radical pathways in these reactions.

| Reactant | Reagent(s) | Key Intermediate(s) | Product(s) | Yield (%) | Reference |

| Methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside | Bu3SnH, AIBN | Aryl radical, Tributyltin radical | Methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-tributylstannylbenzoylamino)-α-D-galactopyranoside | 29 | scielo.br |

| Methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside | Bu3SnH, AIBN | Aryl radical | Methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(benzoylamino)-α-D-galactopyranoside | 27 | scielo.br |

Intramolecular Cyclization Pathways

The generation of an aryl radical from 2-iodobenzamide derivatives creates a reactive center that can attack other parts of the molecule, leading to intramolecular cyclization. The regioselectivity of these cyclizations can be influenced by the conformation of the starting material. For instance, it is theorized that certain conformations suitable for cyclization can be stabilized by intramolecular hydrogen bonds in iodobenzamides. researchgate.net

Studies on related N-substituted 2-iodobenzamides have demonstrated the feasibility of forming large rings through radical cyclization. For example, N-(4-allyloxybutyl)-2-iodobenzamide undergoes a regioselective 12-endo aryl radical cyclization when treated with tri-n-butyltin hydride. researchgate.net Similarly, radical cyclizations of other aryl iodides have been shown to produce seven-, eight-, and nine-membered rings in good yields. researchgate.net A kinetic study on the 7-endo selective radical cyclization of N-tert-butyl-o-bromobenzylmethacrylamides, an analogue of the iodo compound, has also been conducted to understand the formation of 2-benzazepines. researchgate.net These reactions provide a complementary approach to methods like the intramolecular Heck reaction for synthesizing medium-sized rings. researchgate.net

Unexpected Carbon-Tin Bond Formation

While intramolecular cyclization is an expected pathway for aryl radicals generated from 2-iodobenzamides, other reactions can occur. In a notable investigation, the reaction of a complex 2-iodobenzamide derivative (methyl 2,3-di-O-benzyl-4-O-trans-cinnamyl-6-deoxy-6-(2-iodobenzoylamino)-α-D-galactopyranoside) with tri-n-butyltin hydride did not yield the anticipated cyclized product. researchgate.netscielo.br Instead, an unexpected aryltributyltin compound was formed, where the iodine atom was replaced by a tributyltin group. researchgate.netscielo.br

The formation of this tetraorganotin(IV) product is proposed to occur through a radical coupling reaction and a radical addition-elimination process. scielo.br The structure of this novel compound was confirmed through extensive spectroscopic analysis. scielo.br

Table 1: Selected ¹H and ¹³C NMR Data for the Unexpected Carbon-Tin Bond Formation Product and Related Compounds scielo.br Data presented for key structural moieties.

| Compound | Aromatic Protons (δ ppm) | Key Aromatic Carbons (δ ppm) | n-Butyl Group Signals |

|---|---|---|---|

| Iodobenzamide Starting Material (5) | 7.82 (dd, 1H), 7.33 (m, 1H), 7.28 (d, 1H), 7.05 (ddd, 1H) | 141.6 (C-1'), 93.3 (C-2') | N/A |

| Tetraorganotin Product (8) | 7.63 (d, 1H) | 145.7 (C-1'), 139.8 (C-2') | Signals indicating 3 n-butyl moieties bound to Sn were observed. |

| Hydrogenolysis Product (9) | 7.71 (d, 1H) | 138.8 (C-1'), 127.3 (C-2') | N/A |

Intramolecular Rearrangements and Migrations

Beyond direct cyclization, the reactive intermediates derived from this compound can undergo sophisticated intramolecular rearrangements.

1,4-Aryl Migration Phenomena

A significant rearrangement observed in N-aryl-2-iodobenzamides is the 1,4-aryl migration. An electroreductive radical 1,4-aryl migration can be initiated using catalytic amounts of an organo-mediator like 9-bromophenanthrene. researchgate.netresearchgate.net This process proceeds effectively in an undivided electrochemical cell under mild conditions. researchgate.net The reaction transforms the N-aryl-2-iodobenzamide scaffold into valuable biaryl products, demonstrating a powerful method for constructing aryl-aryl bonds. researchgate.netresearchgate.net

Spirocyclization Processes

Spirocyclization represents another facet of the reactivity of related amide structures. While not documented specifically for this compound itself, studies on N-arylpropiolamides demonstrate this pathway. A nitrative spirocyclization of these compounds can be achieved using tert-butyl nitrite (B80452) and water in the presence of TEMPO as an initiator. researchgate.net The proposed mechanism involves the addition of a nitrogen dioxide radical (generated from tert-butyl nitrite) to the alkyne's carbon-carbon triple bond. This is followed by an ipso-carbocyclization, where the aryl ring is attacked to form the spirocyclic core. researchgate.net This reaction assembles spirocycles containing a nitroalkene unit, showcasing a complex cascade of C-N and C-C bond formations. researchgate.net

Intermolecular Reaction Dynamics

This compound is also a versatile substrate for a range of intermolecular reactions, often catalyzed by transition metals like copper. These reactions construct complex molecules by coupling the benzamide (B126) with other reagents.

In one example, 2-iodobenzamides participate in a copper-catalyzed three-component reaction with terminal alkynes and pyrrole (B145914) or indole (B1671886) derivatives. beilstein-journals.org Notably, the substitution on the amide nitrogen influences the stereochemical outcome; N-tert-butyl derivatives selectively yield the E-isomer of the product. beilstein-journals.org

Furthermore, 2-halobenzamides can react intermolecularly with various sulfur-containing compounds. mdpi.com For instance, in the presence of a copper catalyst, they can undergo cascade reactions with elemental sulfur (S₈) or carbon disulfide (CS₂) to form sulfur-containing heterocycles like benzo[d]isothiazol-3(2H)-ones. mdpi.com

Table 2: Overview of Intermolecular Reactions of 2-Iodobenzamide Derivatives

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Terminal Alkyne, Pyrrole/Indole | Cuprous Oxide | Z/E-isomers of Isoindolinones | beilstein-journals.org |

| Cascade Reaction | Sulfur Powder (S₈) | CuCl | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |

| Cascade Reaction | Carbon Disulfide (CS₂) | CuBr | Thiazinone derivatives | mdpi.com |

| Amidation Cascade | Halopyrimidine | Copper-mediated | Polyheterocyclic compounds | acs.org |

Applications in Advanced Organic Synthesis

Construction of Biaryl Compounds

The synthesis of biaryl scaffolds is a cornerstone of organic chemistry due to their prevalence in pharmaceuticals, natural products, and materials science. N-tert-butyl-2-iodobenzamide has emerged as a valuable precursor in novel strategies for creating these important structures.

Transition Metal-Free Biaryl Synthesis

The development of synthetic methods that avoid transition metals is a significant goal in contemporary chemistry, aiming to reduce costs and toxicity. nih.govnih.gov While direct transition-metal-free couplings involving this compound are not extensively detailed in the provided results, the broader context of transition-metal-free biaryl synthesis often involves intramolecular strategies. nih.govsoton.ac.uk These methods frequently rely on forming a temporary tether between two aryl rings to facilitate a subsequent carbon-carbon bond formation. nih.gov

Electrochemical Routes to Substituted Biaryls

Electrosynthesis offers a sustainable and powerful alternative to traditional synthetic methods. researchgate.net An electrochemical approach for biaryl synthesis has been developed where aniline (B41778) derivatives are linked via a urea (B33335) tether. nih.govnih.gov The conformational arrangement of the N,N'-diaryl urea intermediates facilitates C-C bond formation upon single-electron reduction. nih.gov This method is particularly effective for creating sterically hindered biaryls with ortho-substituents, offering reactivity that complements many metal-catalyzed processes. nih.govnih.gov

More directly involving iodoarenes, an electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides has been described. researchgate.netresearchgate.net This process, which can be promoted by a redox mediator like 9-bromophenanthrene (B47481), proceeds in an undivided cell under mild conditions to produce biaryls. researchgate.net Similarly, highly hindered biaryls can be prepared from aryl ortho-iodobenzyl ethers through a mediated cathodic reduction, which proceeds through a radical cyclization followed by a polar fragmentation. rsc.org

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. This compound serves as a key starting material for the synthesis of several important heterocyclic systems.

Benziodazolone Synthesis and Application as Reagents

Hypervalent iodine reagents are valued for their unique reactivity in organic synthesis. Benziodazolones, which are nitrogen analogs of the well-known benziodoxolones, can be conveniently synthesized from N-substituted-2-iodobenzamides, including this compound. mdpi.com The synthesis involves the reaction of the iodobenzamide with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as acetonitrile. mdpi.com

These resulting benziodazolones are not just synthetic curiosities; they function as effective reagents themselves. For instance, in combination with triphenylphosphine (B44618) (PPh₃) and pyridine, they can facilitate the direct esterification of alcohols and the amidation of amines. mdpi.com In one study, a benziodazolone reagent derived from this compound was used to convert alcohols to esters and primary amines to amides, although the reaction with the sterically hindered tert-butylamine (B42293) resulted in a lower yield. mdpi.com

Table 1: Synthesis of Benziodazolone from this compound

| Reactant | Reagent | Solvent | Product | Yield | Ref |

|---|

Indenoisoquinoline Derivatives Synthesis

Indenoisoquinoline derivatives are of significant interest due to their biological activities, including acting as topoisomerase I inhibitors. researchgate.netnih.govacs.org A concise, one-pot synthesis of these derivatives has been developed using 2-iodobenzamide (B1293540) derivatives and 1,3-indanedione derivatives. researchgate.netnih.govacs.org The reaction is typically catalyzed by copper(II) chloride in the presence of a base like cesium carbonate in acetonitrile. researchgate.netnih.govacs.org This methodology has been successfully applied to the synthesis of clinically relevant compounds such as NSC 314622, LMP-400, and LMP-776. researchgate.netnih.govacs.org While this compound is a potential starting material in this reaction, studies have noted that N-benzyl substituted-2-iodobenzamides can be less reactive under these conditions. researchgate.netmdpi.com

Another approach involves a copper(I)-catalyzed domino reaction of Ugi-adducts derived from 2-iodobenzamides. acs.org For example, an adduct like 4-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-2-iodobenzamide can be cyclized with substituted ethanones in the presence of a copper(I) bromide catalyst and a base to yield isoquinolin-2(1H)-yl-acetamide derivatives. acs.org

Table 2: Copper-Catalyzed Synthesis of Indenoisoquinoline Core Structures

| 2-Iodobenzamide Derivative | Coupling Partner | Catalyst | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| General 2-Iodobenzamides | 1,3-Indanedione Derivatives | CuCl₂ | Cs₂CO₃ | Acetonitrile | Indenoisoquinoline Derivatives | nih.govacs.org |

Multicomponent Synthesis of Unsymmetrical 1,2-Diamines

Vicinal 1,2-diamines are privileged structural motifs found in numerous bioactive molecules, drug candidates, and catalysts. rsc.orgrsc.orgresearchgate.net A novel, photo-induced, multicomponent reaction has been developed for the one-step synthesis of unsymmetrical 1,2-diamines that brings together amines, aldehydes, and iodoarenes. rsc.orgrsc.org This method operates under catalyst- and base-free conditions, relying on visible light irradiation. rsc.org

In this reaction, N-tert-butyl-2-iodo-N-methylbenzamide has been shown to be an effective iodoarene component. rsc.org The process is believed to proceed through a visible light-mediated radical chain mechanism. rsc.orgrsc.org A key step is the formation of an imine intermediate from the aldehyde and amine, which then participates in the coupling. rsc.org This modular approach allows for the synthesis of a diverse range of alkyl/aryl-substituted unsymmetrical 1,2-diamines with good functional group tolerance. rsc.orgrsc.org

Table 3: Photo-Induced Multicomponent Synthesis of an Unsymmetrical 1,2-Diamine

| Amine | Aldehyde | Iodoarene | Conditions | Product | Yield | Ref |

|---|

Oxidative Transformations of Organic Substrates

This compound, in conjunction with a co-oxidant, serves as a highly effective catalytic system for a range of oxidative transformations. The in-situ generation of a pentavalent iodine species, a pseudo-benziodoxole, is central to its reactivity. This active species facilitates the oxidation of various organic substrates under mild conditions.

Alcohol Oxidation to Carbonyl Compounds and Carboxylic Acids

A notable application of the 2-iodobenzamide catalytic system is the oxidation of alcohols. illinois.eduresearchgate.net When a catalytic amount of a 2-iodobenzamide derivative is used with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the terminal oxidant, secondary alcohols are efficiently converted to the corresponding ketones. researchgate.netjst.go.jp Under similar room temperature conditions, primary alcohols are typically oxidized directly to carboxylic acids. researchgate.netjst.go.jp

The reaction mechanism involves the initial oxidation of the iodoarene catalyst by the co-oxidant to a reactive iodine(V) species. jst.go.jp This species then oxidizes the alcohol, regenerating the trivalent iodine catalyst, which re-enters the catalytic cycle. The N-substituent on the benzamide (B126), such as the tert-butyl group, influences the catalyst's reactivity and stability. Research has shown that N-isopropyl-2-iodobenzamide is a promising catalyst for efficient and environmentally benign alcohol oxidation reactions at room temperature. jst.go.jp The presence of an ortho-amide group is crucial for the catalytic activity, which is attributed to the formation of a stable pseudo-benziodoxole structure through an intramolecular I---O interaction. jst.go.jp

The table below summarizes the oxidation of various alcohols using a 2-iodobenzamide catalyst system, demonstrating its broad applicability.

Table 1: Oxidation of Various Alcohols using a 2-Iodobenzamide Catalyst System

| Alcohol Substrate | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| Benzhydrol (Secondary) | Benzophenone | N-isopropyl-2-iodobenzamide / Oxone® | 95 |

| 1-Phenylethanol (Secondary) | Acetophenone | 5-Methoxy-N-isopropyl-2-iodobenzamide / Oxone® | 96 |

| Cyclohexanol (Secondary) | Cyclohexanone | 5-Methoxy-N-isopropyl-2-iodobenzamide / Oxone® | 88 |

| Benzyl alcohol (Primary) | Benzoic acid | N-isopropyl-2-iodobenzamide / Oxone® | 93 |

| 4-Methoxybenzyl alcohol (Primary) | 4-Methoxybenzoic acid | 5-Methoxy-N-isopropyl-2-iodobenzamide / Oxone® | 95 |

Oxidative Cleavage Reactions for Lactone Synthesis

The catalytic system derived from 2-iodobenzamides is also proficient in mediating oxidative cleavage reactions, a key transformation for the synthesis of lactones from cyclic ether-2-methanols. Specifically, a practical and environmentally friendly procedure has been developed for the direct oxidative cleavage of tetrahydrofuran-2-methanols to the corresponding γ-lactones. researchgate.net This transformation is particularly valuable in the total synthesis of natural products. researchgate.net

The reaction proceeds catalytically with a 2-iodobenzamide and uses a stoichiometric amount of Oxone® at room temperature. researchgate.net This method provides a more benign alternative to traditional multi-step conversions or the use of heavy metal oxidants. Research into sterically crowded catalysts like 3,5-di-tert-butyl-2-iodobenzoic acid has also shown efficacy in converting diols to lactones under mechanochemical ball-milling conditions, highlighting the versatility of these iodoarene precursors.

The table below illustrates the synthesis of γ-lactones via this oxidative cleavage methodology.

Table 2: Synthesis of γ-Lactones via Oxidative Cleavage

| Substrate | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran-2-methanol | γ-Butyrolactone | N-isopropyl-2-iodobenzamide / Oxone® | High |

| (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one | (R)-γ-Hydroxymethyl-γ-butyrolactone | 2-Iodobenzamide / Oxone® | High |

| 1,4-Butanediol | γ-Butyrolactone | 3,5-di-tert-butyl-2-iodobenzoic acid / Oxone® | 85 |

| 1,5-Pentanediol | δ-Valerolactone | 3,5-di-tert-butyl-2-iodobenzoic acid / Oxone® | 82 |

Formation of Diverse Chemical Bonds (C-C, C-N, C-O, C-S, C-F)

The utility of hypervalent iodine reagents, generated from precursors like this compound, extends to the formation of a wide array of chemical bonds. These reagents can facilitate oxidative functionalizations to seamlessly accomplish the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net

C-C Bond Formation: Hypervalent iodine reagents are known to mediate the formation of new C-C bonds through oxidative coupling reactions. illinois.edufrontiersin.org These reactions provide a powerful tool for constructing complex molecules. frontiersin.org While this is a recognized capability of the hypervalent iodine class of compounds, specific examples detailing the use of this compound as a catalyst for such transformations are not extensively reported in the context of hypervalent iodine chemistry, with many C-C bond-forming reactions involving iodoarenes as substrates in metal-catalyzed processes. nih.govrsc.org

C-N Bond Formation: The formation of C-N bonds is another key application. A notable example involves a photo-induced, multicomponent reaction for the synthesis of unsymmetrical 1,2-diamines. rsc.org In this catalyst- and base-free method, N-(tert-butyl)-2-iodo-N-methylbenzamide acts as a crucial reactant alongside primary amines and aldehydes under visible light irradiation to construct the target diamine products. rsc.org This highlights a distinct reactivity pathway for 2-iodobenzamide derivatives, moving beyond their role as hypervalent iodine precursors into radical-mediated bond formations. rsc.org

C-O Bond Formation: The catalytic formation of C-O bonds is a general feature of pseudocyclic hypervalent iodine reagents. researchgate.net While the oxidation of alcohols and formation of lactones represent specific instances of intramolecular C-O bond formation, the broader application in intermolecular reactions like etherification or esterification via C-H activation is an area of active research for this class of reagents.

C-S Bond Formation: Hypervalent iodine-catalyzed oxidative functionalizations are also capable of forming C-S bonds. researchgate.net This provides an alternative to traditional transition-metal-catalyzed methods. However, specific protocols employing this compound for this purpose are not prominently featured in the literature, which more commonly describes copper- or palladium-catalyzed C-S bond formations using related substrates. acs.orgorganic-chemistry.org

C-F Bond Formation: The installation of fluorine into organic molecules is of great interest, and hypervalent iodine reagents play a significant role. researchgate.netsigmaaldrich.cnarkat-usa.org The general strategy involves the in-situ generation of a reactive fluoroiodine(III) species from an iodoarene precursor and a fluoride (B91410) source. arkat-usa.org This electrophilic fluorine-transfer reagent can then engage in various fluorination reactions, including the fluorocyclization of olefins. researchgate.netsigmaaldrich.cn

Computational Chemistry Investigations

Theoretical Elucidation of Reaction Pathways and Intermediates

Computational studies are instrumental in mapping out the step-by-step mechanisms of chemical reactions, identifying transient intermediates, and determining the energetic feasibility of different pathways.

N-tert-butyl-2-iodobenzamide serves as a precursor for generating aryl radicals, which are highly reactive intermediates crucial in various synthetic transformations. nih.gov The generation of an aryl radical from an aryl iodide is a well-established process, often initiated by methods like photoredox catalysis or the use of radical initiators. nih.govmdpi.com In the case of 2-iodobenzamide (B1293540) derivatives, the cleavage of the carbon-iodine bond yields the corresponding aryl radical. rsc.org

A key transformation involving the aryl radical derived from this compound is a 1,5-hydrogen atom transfer (HAT). nih.govrsc.org Computational studies elucidate that once the aryl radical is formed, it can abstract a hydrogen atom from the N-tert-butyl group. This process is thermodynamically favorable and leads to the formation of a more stabilized α-amino radical intermediate. rsc.org This intramolecular HAT is a critical step that dictates the subsequent reactivity of the molecule, enabling its participation in multicomponent reactions, such as the synthesis of unsymmetrical 1,2-diamines. rsc.org The presence of the tert-butyl group is crucial, as it facilitates the selective formation of this stabilized radical species. rsc.org

The analysis of transition states and reaction energy profiles is a cornerstone of computational chemistry for understanding reaction kinetics and mechanisms. researchgate.netwiley.com For the 1,5-hydrogen atom transfer (HAT) process in the radical derived from this compound, computational models can calculate the structure and energy of the transition state. This transition state represents the maximum energy point along the reaction coordinate connecting the initial aryl radical to the subsequent α-amino radical.

By mapping the entire energy profile, chemists can determine the activation energy barrier for the HAT step. A lower activation energy would confirm that the 1,5-HAT is a rapid and facile process, explaining its efficiency in synthetic applications. queensu.ca These calculations can also compare the energetics of competing pathways, such as intermolecular reactions versus the intramolecular HAT, providing a rationale for the observed product selectivity. While specific energy values for this compound are not detailed in the provided sources, the general approach allows for a quantitative understanding of why certain reaction pathways are preferred.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational methods provide a detailed picture of electron distribution, which can be used to predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution on the surface of a molecule. libretexts.org They are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different values of electrostatic potential: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of most positive potential (electron-poor, attractive to nucleophiles). researchgate.net

For this compound, an MEP map would reveal several key features:

Carbonyl Oxygen: The oxygen atom of the amide group would be a region of high electron density, appearing as a red or deep orange area. This makes it a primary site for hydrogen bonding and interactions with electrophiles.

Amide Hydrogen (N-H): The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), making it a hydrogen bond donor.

Iodine Atom: The iodine atom is particularly interesting. While halogens are generally electronegative, a covalently bonded iodine atom can exhibit an anisotropic distribution of electron density. acs.org This creates a region of positive electrostatic potential on the outermost portion of the atom, along the axis of the C-I bond, known as a "sigma-hole" (σ-hole). acs.org This positive region (light blue or green) makes the iodine atom capable of forming attractive, directional interactions known as halogen bonds with nucleophiles.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes chemical systems based on the topology of the electron density (ρ). researchgate.net This method defines atoms and the bonds between them, providing quantitative characterization of chemical interactions. wiley.comwiley-vch.de Key parameters are calculated at the Bond Critical Point (BCP), the point of minimum electron density along the path connecting two bonded atoms. wiley-vch.de

A QTAIM analysis of this compound would provide detailed insights into its bonding:

Electron Density (ρ(r)) at the BCP: A higher value indicates a greater accumulation of charge, typical of covalent bonds.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), while a positive value (∇²ρ(r) > 0) indicates closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces). wiley.com

Total Energy Density (H(r)): The sign of the total energy density at the BCP can also help characterize the interaction, with negative values indicating a degree of covalent character.

| Bond/Interaction | Expected ∇²ρ(r) Sign | Interaction Type | Significance |

|---|---|---|---|

| C=O | Negative | Shared-shell (covalent) | Characterizes the strong, polar covalent double bond. |

| C-I | Slightly positive or near zero | Intermediate/Polar covalent | Indicates a weaker, polarizable bond susceptible to cleavage. |

| N-H···O (intramolecular) | Positive | Closed-shell (hydrogen bond) | Would confirm and quantify the strength of any intramolecular hydrogen bonding stabilizing the conformation. |

| C-H···I (intramolecular) | Positive | Closed-shell (weak interaction) | Could reveal weak stabilizing interactions involving the tert-butyl group and the iodine atom. |

Noncovalent Interaction Plots (NCIPLOT) are a computational tool used to visualize and identify noncovalent interactions in 3D space. nih.gov The method is based on the electron density and its reduced density gradient (RDG). It generates isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonds. The surfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, which distinguishes between stabilizing (attractive) and destabilizing (repulsive) interactions. nih.gov

For this compound, an NCIPLOT analysis would likely reveal:

Hydrogen Bonds: A strong intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen or the iodine atom would appear as a distinct, disc-shaped isosurface between the atoms, typically colored blue to indicate a strong, attractive interaction.

Van der Waals Interactions: Broad, diffuse isosurfaces, colored green, would be visible in regions corresponding to van der Waals contacts, such as between the phenyl ring and the tert-butyl group. nih.gov

Steric Repulsion: The bulky tert-butyl group might cause some steric clash with the aromatic ring. This would manifest as reddish, spike-shaped isosurfaces in the region of close contact, indicating a repulsive, non-bonded overlap. nih.gov

| Interaction Type | Expected Location | Isosurface Color | Interpretation |

|---|---|---|---|

| Hydrogen Bond | Between N-H and O=C or I | Blue | Strong, stabilizing attractive interaction. |

| Van der Waals | Around the tert-butyl group and phenyl ring | Green | Weak, stabilizing attractive interaction. |

| Steric Clash | Between atoms in close proximity (e.g., within the tert-butyl group) | Red/Brown | Unfavorable, repulsive interaction. |

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in this compound is determined by the rotation around its single bonds, particularly the C(aryl)-C(O) bond and the N-C(tert-butyl) bond. Computational analysis, by calculating the energy of different spatial arrangements (conformations), can identify the most stable structures.

The conformation of this compound is significantly influenced by a network of intramolecular interactions. While direct computational studies on this specific molecule are not extensively published, analysis of closely related structures, such as 2-iodobenzamide and other ortho-substituted benzamides, allows for a detailed extrapolation of its conformational preferences. sioc-journal.cnbeilstein-journals.orgnih.gov

Key interactions that stabilize the conformation of this compound include:

N—H⋯O Hydrogen Bonds: In the solid state, related benzamides form intermolecular hydrogen bonds that define their crystal packing. nih.gov Computationally, it's possible to investigate the potential for intramolecular hydrogen bonding, although steric hindrance from the bulky tert-butyl group might influence this.

C—I⋯O Halogen Bonding: The iodine atom, being a halogen, can act as a Lewis acid and interact with the oxygen atom of the amide group. This type of intramolecular halogen bond can play a significant role in stabilizing a planar conformation where the iodine and oxygen atoms are in proximity.

Steric Interactions: The large tert-butyl group introduces significant steric bulk. The molecule will adopt a conformation that minimizes the steric repulsion between the tert-butyl group and the ortho-iodine atom as well as the aromatic ring. This steric hindrance is a dominant factor in determining the rotational barrier around the amide bond.

In the related molecule 2-iodo-N-phenylbenzamide, the aromatic ring of the benzamide (B126) is inclined relative to the amide plane by approximately 52.01°, and the two aromatic rings are nearly perpendicular to each other. nih.gov For this compound, a similar tilt of the iodobenzene (B50100) ring relative to the amide plane is expected, driven by the need to alleviate steric strain.

The interplay of these weak interactions—hydrogen bonds, halogen bonds, and van der Waals forces—dictates the molecule's preferred shape. Computational models can predict bond lengths, bond angles, and dihedral angles that characterize the lowest energy conformer, as illustrated by data on analogous structures.

Table 1: Representative Bond Angles and Dihedral Angles in Related Benzamide Structures This table presents typical values from crystallographic data of related compounds to illustrate expected geometries.

| Parameter | Description | Typical Value | Reference |

| C(aryl)-C(aryl)-C(O) Angle | Angle defining the bend of the carbonyl group relative to the ring | ~120° | nih.gov |

| C(aryl)-C(O)-N Angle | Angle within the amide functional group | ~116° | nih.gov |

| O=C-N-H Dihedral Angle | Torsion angle describing the planarity of the amide group | ~180° | nih.gov |

| C(aryl)-C(O)-N-C(alkyl) Dihedral | Torsion angle defining the orientation of the N-substituent | Variable | nih.gov |

Data is generalized from published crystal structures of similar compounds for illustrative purposes.

Rational Design of this compound Derived Reagents

The structural and electronic properties of this compound make it a valuable scaffold for the rational design of new chemical reagents, particularly in the field of hypervalent iodine chemistry. core.ac.uk Hypervalent iodine compounds are used as versatile and environmentally benign oxidizing agents in organic synthesis. cardiff.ac.uk The reactivity and selectivity of these reagents can be finely tuned by modifying the substituents on the iodine-bearing aromatic ring. mdpi.com

This compound serves as a key precursor for producing benziodazolones. mdpi.com These are cyclic hypervalent iodine compounds where the amide nitrogen is part of the ring structure. The N-tert-butyl group plays a critical role in this context:

Steric Influence: The bulky tert-butyl group can direct the approach of a substrate to the iodine center, potentially leading to improved selectivity in chemical reactions.

Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the derived reagents in common organic solvents, which is a practical advantage for their application in synthesis. acs.org

The rational design of reagents from this precursor involves leveraging computational insights into how changes in the molecular structure affect reactivity. For instance, theoretical calculations on related iodobenzoic acid-based catalysts (like IBX) have shown that introducing sterically demanding groups can twist the molecule's geometry. acs.org This "twist" can lower the activation energy for oxidation reactions, making the reagent more reactive even at room temperature. acs.org

A study on N-isopropyl-2-iodobenzamides demonstrated that modifying substituents on the benzene (B151609) ring systematically altered the catalytic activity in oxidation reactions, providing a clear example of rational reagent design. researchgate.net Electron-donating groups on the ring generally increased the reactivity. researchgate.net This principle can be directly applied to the this compound framework to create a library of reagents with tailored oxidative power.

Table 2: Principles for Rational Design of this compound Derived Reagents

| Design Strategy | Intended Effect | Computational Insight | Potential Application |

| Modify Ring Substituents | Tune electronic properties of the iodine center | Calculate electrostatic potential maps to predict reactivity | Create reagents with a spectrum of oxidizing strengths |

| Alter N-Alkyl Group | Control steric hindrance and solubility | Model steric maps and calculate solvation energies | Develop catalysts with enhanced substrate selectivity and solubility |

| Induce Ring Strain | Increase reactivity by destabilizing the ground state | Calculate strain energy of cyclized derivatives | Design highly reactive oxidants for challenging transformations |

By combining synthetic chemistry with computational analysis, researchers can move beyond trial-and-error approaches and rationally design novel reagents derived from this compound for specific and efficient chemical transformations.

Structure Reactivity Relationships and Steric Effects

Influence of the tert-Butyl Group on Molecular Reactivity

The tert-butyl group, a bulky alkyl substituent, plays a pivotal role in modulating the reactivity of the molecule. researchgate.nethyphadiscovery.com Its primary influence stems from steric hindrance and its ability to stabilize reactive intermediates.

The considerable size of the tert-butyl group, with the chemical formula (CH₃)₃C-, imposes significant steric hindrance around the amide nitrogen. researchgate.net This bulkiness can impede or slow down reactions occurring at adjacent sites. researchgate.net For instance, in electrophilic aromatic substitution reactions, the bulky tert-butyl group can sterically block the ortho position, leading to a predominance of the para-substituted product. stackexchange.com This steric effect is a critical factor in determining the regioselectivity of reactions involving the aromatic ring. libretexts.org The Thorpe-Ingold effect, which describes how bulky substituents can alter reaction rates and equilibria, is exemplified by the tert-butyl group's influence on cyclization reactions. wikipedia.org In some cases, the steric hindrance provided by the tert-butyl group can act as a "steric shield," enhancing the stability of the compound by protecting chemically susceptible groups. researchgate.nethyphadiscovery.com

Impact of Amide Substitution Patterns on Catalytic Performance

The nature of the substituent on the amide nitrogen is crucial for the catalytic performance of 2-iodobenzamide (B1293540) derivatives. The protection of the N-H bond in the benzamide (B126) group is often essential for achieving intramolecular C-H bond activation in palladium-catalyzed reactions. nih.gov The presence of an unprotected N-H bond can lead to N-Pd coordination, which inhibits the desired C-H activation. nih.gov

Different N-substituents can also influence the enantioselectivity of catalytic reactions. For example, in certain amination reactions, amides with cyclopentoxy substituents on the nitrogen have been shown to yield better enantioselectivities compared to other alkoxy substituents. rsc.org The choice of the N-alkyl group can significantly affect the reactivity and outcome of catalytic processes. For instance, in the oxidation of alcohols, N-isopropyl-2-iodobenzamide has demonstrated high catalytic activity. d-nb.info

Aromatic Ring Substituent Effects on Reactivity and Electronic Properties

Substituents on the aromatic ring of N-tert-butyl-2-iodobenzamide have a profound impact on its reactivity and electronic properties by altering the electron density of the ring. studymind.co.uk These effects can be broadly categorized as inductive and resonance effects. libretexts.orglibretexts.org

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.ukbeilstein-journals.org This activation generally directs incoming electrophiles to the ortho and para positions. studymind.co.uk In the context of 2-iodobenzamide catalysts used for alcohol oxidation, electron-donating groups at the 5-position (para to the iodine) enhance the reactivity of the catalyst. d-nb.infobeilstein-journals.org The reactivity increases in the order: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. beilstein-journals.orgresearchgate.net

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the ring, deactivating it towards electrophilic substitution and directing incoming electrophiles to the meta position. studymind.co.uklibretexts.org In palladium-catalyzed reactions, the presence of a strong electron-withdrawing group like -NO₂ on the N-aryl ring can lead to very low reactivity. rsc.org

The electronic properties of the substituents directly influence the catalytic efficiency. For instance, in palladium-catalyzed C-H activation reactions, amides with strong electron-donating groups on the N-aryl ring exhibit greater reactivity at lower catalyst loadings. rsc.org

The following table summarizes the effect of different substituents on the reactivity of N-isopropyl-2-iodobenzamide in the oxidation of benzhydrol.

Conformational Rigidity and Its Correlation with Catalytic Efficiency

Conformational rigidity can significantly enhance the catalytic efficiency of 2-iodobenzamide derivatives. By restricting the conformational freedom of the molecule, a more defined and active catalytic species can be formed. This principle has been demonstrated in the development of lactam-type 2-iodobenzamide catalysts. jst.go.jp

These conformationally rigid catalysts, such as 8-iodoisoquinolinones, feature a 6/6 bicyclic lactam structure. This rigid framework facilitates a more efficient intramolecular interaction between the iodine atom and the amide carbonyl oxygen. jst.go.jp This interaction is believed to stabilize the hypervalent iodine(V) species generated in situ during catalytic oxidation reactions, leading to a faster oxidation of the iodine(I) precursor to the active iodine(V) state. jst.go.jp Consequently, these rigid catalysts exhibit higher reactivity for the oxidation of alcohols compared to their more flexible, acyclic counterparts like this compound. jst.go.jp The increased catalytic efficiency is attributed to the pre-organized geometry that favors the formation of the active catalytic cycle intermediates.

The following table lists the chemical compounds mentioned in this article.

Conclusion and Future Research Directions

Synthesis of Novel N-tert-butyl-2-iodobenzamide Derivatives

The exploration of novel derivatives of this compound is a promising avenue for future research. The synthesis and characterization of new analogs with varied substitution patterns on the benzamide (B126) core can lead to catalysts with improved reactivity and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the iodine center, influencing its catalytic activity in oxidation reactions. d-nb.inforesearchgate.net The synthesis of derivatives with different N-alkyl or N-aryl groups can also be explored to fine-tune steric and electronic effects, potentially leading to catalysts with enhanced performance in specific transformations. nih.gov

A systematic study of the structure-activity relationship of these novel derivatives will be crucial. This could involve screening a library of compounds for their catalytic efficacy in benchmark reactions, such as alcohol oxidation or C-H activation. nih.govacs.org The development of efficient and scalable synthetic routes to these new derivatives will also be a key focus. nih.govbuet.ac.bd

Expanding the Scope of this compound in Complex Molecule Synthesis

This compound and its derivatives have shown promise in the synthesis of complex molecular architectures, including natural products and biologically active compounds. nih.govresearchgate.netmdpi.com Future research will likely focus on expanding their application in the total synthesis of increasingly complex targets. This includes their use in key bond-forming reactions to construct intricate carbocyclic and heterocyclic frameworks.

One area of particular interest is their application in the synthesis of Amaryllidaceae alkaloids, a class of natural products with significant biological activities. researchgate.netmdpi.comnih.gov The development of novel strategies employing this compound-mediated reactions could provide more efficient and convergent routes to these valuable compounds. nih.gov Furthermore, the use of these reagents in cascade reactions, where multiple bonds are formed in a single operation, could significantly streamline synthetic sequences. nih.gov

Development of Advanced Catalytic Systems

The development of more advanced and practical catalytic systems based on this compound is a critical area for future investigation. This includes the design of recyclable catalysts to improve the sustainability and cost-effectiveness of synthetic processes. researchgate.net Immobilization of the catalyst on solid supports, such as polymers or magnetic nanoparticles, is a promising strategy to facilitate catalyst recovery and reuse. researchgate.net

Furthermore, the development of catalytic systems that operate under milder reaction conditions, such as lower temperatures and the use of environmentally benign solvents, is highly desirable. rsc.org The exploration of palladium-catalyzed reactions involving this compound as a ligand or substrate is another promising direction. nih.govnih.govrsc.org For example, palladium-catalyzed C-H activation reactions using this compound derivatives have the potential to enable the direct functionalization of otherwise unreactive C-H bonds. nih.govnih.govarkat-usa.org

Continued Mechanistic Elucidation Through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new catalysts and synthetic methods. Future research should focus on detailed mechanistic studies that combine experimental and computational techniques. d-nb.infobeilstein-journals.org

Experimental approaches such as kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights into the reaction pathways. d-nb.infobeilstein-journals.org These experimental findings can be complemented by computational studies, such as density functional theory (DFT) calculations, to model reaction intermediates and transition states. wiley.com This integrated approach will allow for a more complete picture of the factors that govern the reactivity and selectivity of these transformations, ultimately guiding the development of more efficient and selective catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.